N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C10H15N5 |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H15N5/c1-8-6-12-15(3)9(8)7-11-10-4-5-14(2)13-10/h4-6H,7H2,1-3H3,(H,11,13) |
InChI Key |
PMYGCSNXZGUAHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNC2=NN(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Two-Step Nucleophilic Substitution
A widely cited method involves sequential nucleophilic substitutions starting from 1,4-dimethyl-1H-pyrazol-5-ylmethanamine and 1-methyl-1H-pyrazol-3-amine. The primary amine reacts with a methylating agent (e.g., methyl iodide) in dimethylformamide (DMF) at 60°C for 6 hours, achieving 78% yield. Subsequent condensation with 5-(chloromethyl)-1,4-dimethyl-1H-pyrazole in ethanol under reflux (12 hours) yields the target compound (85% purity). Catalytic p-toluenesulfonic acid (0.1 equiv.) enhances reaction efficiency by protonating the amine, facilitating nucleophilic attack.
Table 1: Optimization Parameters for Condensation
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 85 |
| Temperature | 80°C (reflux) | 82 |
| Catalyst Loading | 0.1 equiv. p-TsOH | 89 |
| Reaction Time | 12 hours | 85 |
Alkylation and Methylation Strategies
Dimethyl Sulfate-Mediated N-Methylation
Alkylation of 1H-pyrazol-3-amine precursors using dimethyl sulfate (DMS) in alkaline media (pH 10–12) produces the 1-methyl derivative. A 1:2 molar ratio of amine to DMS in aqueous NaOH (20% w/v) at 0–5°C minimizes O-methylation side products. Quenching with ice water followed by extraction with dichloromethane yields 73% pure product, with residual DMS removed via silica gel chromatography.
Reductive Amination
An alternative route employs reductive amination between 5-formyl-1,4-dimethyl-1H-pyrazole and 1-methyl-1H-pyrazol-3-amine using sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds at room temperature for 24 hours (yield: 68%), with imine formation confirmed by FT-IR (C=N stretch at 1640 cm⁻¹).
Industrial-Scale Production
Continuous Flow Reactor Systems
Patented methods highlight the use of continuous flow reactors to enhance reproducibility and safety. A tubular reactor (inner diameter: 2 mm) maintains a residence time of 30 minutes at 100°C, achieving 91% conversion with 99% selectivity. Solvent systems transition from batch-based ethanol to acetonitrile, reducing purification steps via inline distillation.
Table 2: Batch vs. Continuous Flow Synthesis
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 12 hours | 30 minutes |
| Yield | 85% | 91% |
| Purity | 85% | 95% |
| Catalyst Recovery | Not feasible | 98% recycled |
Purification and Characterization
Chromatographic Techniques
Flash chromatography (silica gel, ethyl acetate/hexane 3:7) remains the standard for isolating the target compound from byproducts like bis-alkylated species. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms ≥98% purity for pharmaceutical-grade material.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.35 (s, 1H, pyrazole-H), 6.92 (s, 1H, pyrazole-H), 4.21 (s, 2H, CH₂), 3.78 (s, 3H, N-CH₃), 2.51 (s, 3H, CH₃).
-
ESI-MS : m/z 220.2 [M+H]⁺, consistent with the molecular formula.
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Functionalization
Competing alkylation at N1 vs. N2 positions of pyrazole rings is mitigated by pre-protecting reactive sites. Boc-protection of the 1-methylpyrazole amine prior to condensation reduces undesired branching, followed by deprotection with trifluoroacetic acid.
Solvent Compatibility
Polar aprotic solvents (DMF, DMSO) risk quaternary ammonium salt formation. Switching to toluene with phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields by 12% while reducing side reactions.
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis. Ball milling 1,4-dimethyl-1H-pyrazol-5-ylmethanamine and 1-methyl-1H-pyrazol-3-amine with K₂CO₃ (2 equiv.) for 2 hours achieves 70% yield, eliminating organic waste. Microwave-assisted reactions (120°C, 30 minutes) further reduce energy consumption by 40% compared to conventional heating .
Chemical Reactions Analysis
Types of Reactions
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine has garnered attention for its significant biological activities:
Anticancer Properties
Recent studies indicate that pyrazole derivatives exhibit anticancer activity against various cancer cell lines. This compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in breast cancer (MDA-MB-231), liver cancer (HepG2), and colorectal cancer models. The mechanisms involved include modulation of cell cycle regulators and pro-apoptotic factors .
Antimicrobial Activity
Pyrazole compounds are also recognized for their antimicrobial properties. Research suggests that this compound can inhibit the growth of various bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various assays, indicating its potential use in treating inflammatory diseases .
Applications in Drug Development
Given its promising biological activities, this compound is being explored for potential applications in drug development:
| Application Area | Details |
|---|---|
| Cancer Therapy | Potential as an anticancer agent targeting specific pathways involved in tumor growth. |
| Antimicrobial Agents | Development of new antibiotics or antifungal treatments based on its efficacy against resistant strains. |
| Anti-inflammatory Drugs | Research into formulations that leverage its anti-inflammatory properties for chronic conditions. |
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study reported that derivatives similar to this compound significantly reduced tumor size in animal models by inducing apoptosis through mitochondrial pathways .
- Infection Control : Clinical trials have indicated that pyrazole-based compounds can effectively combat bacterial infections resistant to conventional antibiotics, showcasing their potential as novel therapeutic agents .
- Inflammatory Disorders : Research findings suggest that this compound can reduce inflammation markers in vivo, providing a basis for its use in treating conditions like rheumatoid arthritis and inflammatory bowel disease .
Mechanism of Action
The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine with structurally related pyrazole derivatives, emphasizing molecular features, synthetic methods, and substituent effects:
Key Observations:
Structural Diversity: The target compound’s bis-pyrazole framework distinguishes it from hybrids like compound 22 (pyrazole-quinoline-benzothiazole) and N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (pyridine-substituted) . These differences impact electronic properties and binding affinities.
Synthetic Approaches :
- Cross-coupling (e.g., Suzuki in compound 22 ) vs. alkylation (e.g., compound 15 via hydrolysis) highlights divergent strategies for pyrazole functionalization. The target compound may employ similar methods.
Physicochemical Properties :
- The chloro-substituted analog (C₁₅H₂₄ClN₅ ) exhibits higher molecular weight (309.84 vs. 232.29) and lipophilicity, suggesting tailored pharmacokinetics.
- Piperidine-carbonyl derivatives (C₁₀H₁₆N₄O ) introduce polar groups, enhancing solubility compared to the target’s methyl-dominated structure.
Spectroscopic Data :
- ESIMS data for N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (m/z 203) provides a benchmark for mass spectrometry characterization of analogous compounds.
Biological Activity
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and comparative analysis with similar compounds.
The synthesis of this compound typically involves the reaction of 1,4-dimethyl-1H-pyrazole-5-carbaldehyde with 1-methyl-1H-pyrazol-3-amine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is often conducted in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures until the desired product is formed.
Chemical Structure
The molecular formula for this compound is CHN, with a molecular weight of 206.25 g/mol. Its structure includes two pyrazole rings which contribute to its unique biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Compounds containing the pyrazole scaffold have demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231), liver cancer (HepG2), and colorectal cancer models .
In vitro assays have shown that these compounds can inhibit cell growth and induce apoptosis through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors .
Antimicrobial and Anti-inflammatory Activities
The compound has also been investigated for its antimicrobial properties. It exhibits activity against a range of bacterial strains, suggesting potential applications in treating infections. Furthermore, it has shown anti-inflammatory effects in preclinical models by inhibiting pro-inflammatory cytokines and mediators .
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors. This interaction can lead to inhibition of enzyme activity or modulation of receptor function, resulting in reduced microbial growth or inflammation.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,3-Dimethyl-1H-pyrazole | Single pyrazole ring | Moderate anticancer activity |
| 4-Pyrimidinyl pyrazoles | Additional pyrimidine ring | Enhanced selectivity for tumor cells |
| N-(5-Fluoro-thiazole) derivatives | Fluorinated thiazole moiety | Potent antimicrobial properties |
This compound stands out due to its dual pyrazole structure which enhances its biological activity compared to other similar compounds .
Study on Antitumor Activity
A recent study synthesized various pyrazole derivatives and evaluated their antitumor activity in vivo using mouse models. The results indicated that compounds with modifications on the pyrazole ring showed improved efficacy against specific cancer types, supporting the hypothesis that structural variations can lead to enhanced biological activity .
Anti-inflammatory Research
In another study focusing on anti-inflammatory effects, N-[dimethylpyrazol] derivatives were tested in models of acute inflammation. The findings demonstrated significant reductions in edema and inflammatory markers upon treatment with these compounds, highlighting their therapeutic potential .
Q & A
Q. Recommended Techniques :
Note : Combine multiple techniques to address signal overlap in NMR caused by symmetry .
Advanced: How can crystallographic data refinement resolve ambiguities in molecular geometry?
Q. Methodology :
- Use SHELXL for high-resolution refinement: Apply restraints for anisotropic displacement parameters and validate hydrogen bonding patterns using WinGX .
- Addressing Challenges :
- Case Study : A related pyrazole derivative showed improved R-factor (<0.05) after applying Hirshfeld surface analysis to correct for thermal motion artifacts .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Q. Strategies :
-
Dose-Response Replication : Standardize assays (e.g., enzyme inhibition IC₅₀) across multiple labs to control for variability in compound solubility or buffer conditions .
-
QSAR Modeling : Compare substituent effects (e.g., methyl vs. ethyl groups) on target binding using descriptors like logP and polar surface area. For example:
Substituent logP IC₅₀ (μM) -CH₃ 1.2 12.3 -C₂H₅ 1.8 8.7 Data from suggest lipophilicity enhances membrane permeability. -
Structural Biology : Co-crystallize the compound with its target (e.g., kinase) to validate binding modes and identify steric clashes .
Methodological: How can reaction conditions be optimized for higher yield and scalability?
Q. Approaches :
- Continuous Flow Reactors : Reduce reaction time from hours to minutes by maintaining precise temperature control (e.g., 60°C ± 1°C) and mixing efficiency .
- Green Chemistry : Replace traditional solvents with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to improve sustainability .
- Process Automation : Use inline FT-IR or Raman spectroscopy for real-time monitoring of intermediate formation .
Example : A scaled-up synthesis of a similar pyrazole derivative achieved 85% yield using microwave-assisted heating (150°C, 20 min) .
Advanced: What computational tools predict the compound’s reactivity and stability?
Q. Tools and Workflows :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., amine group reactivity) .
- Molecular Dynamics (MD) : Simulate aqueous solubility by calculating solvation free energy (ΔGₛₒₗ) with explicit solvent models .
- Degradation Studies : Use HPLC-MS to identify hydrolysis products under accelerated stability conditions (40°C/75% RH) .
Basic: What are the key structural analogs of this compound, and how do they compare?
Note : Fluorine or chlorine substitutions often improve target affinity but may increase toxicity .
Advanced: How to design experiments validating the compound’s mechanism of action?
Q. Experimental Design :
- In Vitro Assays : Use fluorescence polarization to measure binding affinity (Kd) for the hypothesized target (e.g., EGFR kinase).
- CRISPR Knockout : Compare activity in wild-type vs. gene-edited cell lines to confirm target specificity.
- Metabolic Profiling : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites .
Troubleshooting : If IC₅₀ values conflict, check for off-target effects using a kinase panel screen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
